molecular formula C13H19NO3 B13531700 4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine

4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine

Cat. No.: B13531700
M. Wt: 237.29 g/mol
InChI Key: YYMOQJHEAOAQHD-UHFFFAOYSA-N
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Description

4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine is an organic compound that features a complex structure with a methoxy group, a dioxin ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine typically involves multiple steps. One common approach is to start with the formation of the dioxin ring, followed by the introduction of the methoxy group and the amine group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride
  • (8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride
  • Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate

Uniqueness

4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine is unique due to its specific structural features, such as the combination of the methoxy group, dioxin ring, and amine group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

4-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)butan-2-amine

InChI

InChI=1S/C13H19NO3/c1-9(14)3-4-10-7-11(15-2)13-12(8-10)16-5-6-17-13/h7-9H,3-6,14H2,1-2H3

InChI Key

YYMOQJHEAOAQHD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC2=C(C(=C1)OC)OCCO2)N

Origin of Product

United States

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